2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide
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Overview
Description
2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide is a complex organic compound featuring a distinctive pyridothiadiazine core. This compound showcases intriguing structural characteristics due to the inclusion of both sulfonyl and tolyl groups.
Preparation Methods
This compound can be synthesized using various synthetic routes. One common method involves the reaction of a pyrido[2,3-e][1,2,4]thiadiazine derivative with p-toluidine under appropriate reaction conditions. Industrial production methods often employ catalysis techniques to streamline the synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide can undergo several chemical reactions:
Oxidation
: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction
: Sodium borohydride or lithium aluminum hydride can reduce the sulfonyl group.
Substitution
: It can participate in nucleophilic substitution reactions, where the tolyl group can be replaced under suitable conditions.
Scientific Research Applications
In scientific research, this compound has multiple applications:
Chemistry
: It serves as an intermediate in synthesizing more complex molecules.
Biology
: Researchers investigate its potential as an enzyme inhibitor.
Medicine
: Studies explore its efficacy in drug development, particularly in targeting specific molecular pathways.
Industry
: It can be utilized in the development of novel materials with unique properties.
Mechanism of Action
The compound exerts its effects primarily by interacting with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical cellular pathways, thus modulating various physiological processes.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as pyridothiadiazines without the sulfonyl group, 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide displays unique properties due to its sulfonyl group, which can influence its reactivity and biological activity. Some similar compounds include:
4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine
N-(p-tolyl)acetamide derivatives with different substitutions
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Properties
IUPAC Name |
N-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-16-5-9-18(10-6-16)24-21(27)14-25-15-26(19-11-7-17(2)8-12-19)22-20(30(25,28)29)4-3-13-23-22/h3-13H,14-15H2,1-2H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZENSNQTUIMAHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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